molecular formula C5H10ClF2NO B2836446 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride CAS No. 2377034-35-8

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride

Cat. No. B2836446
CAS RN: 2377034-35-8
M. Wt: 173.59
InChI Key: GWOKTSFOJLNNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethyl groups are commonly used in pharmaceutical and agrochemical industries due to their ability to modify the physical and chemical properties of organic compounds . They can improve metabolic stability, solubility, and lipophilicity, which are crucial in drug design .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds is influenced by the presence of the CF2H group. This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .


Chemical Reactions Analysis

Difluoromethylation reactions are typically based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These reactions have been achieved using various reagents and protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds are significantly influenced by the CF2H group. This group can enhance the lipophilicity, metabolic stability, and solubility of these compounds .

Scientific Research Applications

Biomimetic Therapeutics:

Drug Delivery Vehicles: Bioimaging Modalities:

Antiviral Activity

Researchers have synthesized 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which exhibits dramatically improved antiviral activity. This compound could be a potential candidate for antiviral drug development .

Defluorinative Functionalization

Efficiently converting trifluoromethyl groups to difluoromethyl motifs is crucial for synthetic strategies. While challenges remain, this transformation holds promise for creating diverse chemical compounds .

Fluorescent Probes

Fluorescent probes play a vital role in various fields. Although not directly related to EN300-7457052, understanding fluorescent probe principles and applications is essential:

Basic Principles:
Organic Small Molecule Probes:

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary widely depending on their specific structure. It’s important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and this trend is expected to continue . Future research will likely focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications of difluoromethylated compounds in pharmaceutical and agrochemical industries .

properties

IUPAC Name

3-(difluoromethyl)-3-methoxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c1-9-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKTSFOJLNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride

CAS RN

2377034-35-8
Record name 3-(difluoromethyl)-3-methoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.